p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate
Description
p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a structurally complex spirocyclic compound featuring a 7-azaspiro[3.5]nonane core. This molecule incorporates two critical substituents:
- An m-trifluoromethylphenyl moiety, enhancing lipophilicity and metabolic stability, traits valuable in medicinal chemistry .
The spirocyclic architecture imposes conformational rigidity, often improving binding specificity in biological systems.
Properties
IUPAC Name |
(4-nitrophenyl) 2-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4/c23-22(24,25)17-3-1-2-15(12-17)16-13-21(14-16)8-10-26(11-9-21)20(28)31-19-6-4-18(5-7-19)27(29)30/h1-7,12,16H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMMOKWUDVVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation and Ring-Expansion (Patent CN102659678B)
A tert-butyl-protected precursor, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester , is synthesized from compounds II and V through epoxidation and ring-enlargement. Key steps include:
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Coupling Reaction : Compound II (1.0 equiv) reacts with compound V (1.0–1.5 equiv) in tetrahydrofuran (THF) or DMF at 60–120°C to form intermediate VI.
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Epoxidation : Intermediate VI undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile at 10–60°C to yield the spirocyclic core.
Reaction Conditions :
| Step | Solvent | Reagent | Temperature | Yield |
|---|---|---|---|---|
| 1 | THF/DMF | NaH | 60–120°C | 85% |
| 2 | DCM/MeCN | mCPBA/H₂O₂ | 10–60°C | 92% |
Mesylation and Ring-Closure (PMC6332447)
An alternative route involves lithium aluminum hydride (LAH) reduction of diethyl malonate derivative 3 to diol 4 , followed by mesylation and cyclization:
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Reduction : Diethyl malonate derivative 3 → diol 4 (LAH, THF, 0°C).
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Mesylation : Diol 4 reacts with methanesulfonyl chloride (MsCl) to form dimesylate.
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Cyclization : Heating in aqueous NaOH yields 2-oxa-7-azaspiro[3.5]nonane 5 .
Key Data :
-
Overall Yield : 70–75% after purification (column chromatography, petroleum ether/EtOAc).
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Characterization : NMR (CDCl₃) δ 3.30–3.18 (m, 1H), 2.46–2.30 (m, 2H).
Functionalization of the Spirocyclic Core
Introduction of m-Trifluoromethylphenyl Group
The m-trifluoromethylphenyl moiety is introduced via Ullmann coupling or Buchwald-Hartwig amination :
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Substrate : 7-azaspiro[3.5]nonane with a halogen (Br/I) at position 2.
-
Conditions :
Spectroscopic Validation :
Carboxylation at Position 7
The tert-butyl ester in the core (from Section 1.1) is deprotected and converted to a carboxylate:
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Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (0°C → rt, 2 h).
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Activation : React with oxalyl chloride to form acyl chloride.
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Esterification : Add p-nitrophenol (1.2 equiv) and triethylamine (TEA) in THF.
Optimized Parameters :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | TFA | DCM | 0°C → rt | 95% |
| 2 | Oxalyl chloride | THF | 0°C | 90% |
| 3 | p-Nitrophenol | THF | rt | 88% |
Final Assembly and Purification
The fully functionalized compound is purified via gradient column chromatography (silica gel, hexane/EtOAc 9:1 → 1:1) and characterized:
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HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).
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X-ray Crystallography : Confirms spirocyclic geometry and substituent orientation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between p-nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate and related spirocyclic compounds:
Key Comparative Insights :
Functional Group Diversity: The p-nitrophenyl ester in the target compound distinguishes it from tert-butyl or benzyl esters, enabling applications in spectrophotometric assays (e.g., phosphatase activity via nitrophenol release) . Halogenated derivatives (e.g., bromo, iodo) are tailored for cross-coupling reactions, unlike the target compound’s nitro group, which is redox-sensitive .
Biological Relevance: The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, making the target compound promising for CNS-targeted therapies . Diaza-spiro derivatives (e.g., 1,7-diaza) exhibit improved solubility and binding affinity due to additional hydrogen-bonding sites .
Synthetic Utility: tert-Butyl-protected spirocycles (e.g., 2-oxo, 2-cyano) are common intermediates for deprotection and subsequent derivatization . The target compound’s nitro group may limit stability under reducing conditions but offers unique reactivity for nitro-reduction pathways .
Safety and Handling :
- Halogenated and nitro-containing spirocycles often require stringent safety protocols (e.g., iodinated derivatives: storage at -20°C; nitro compounds: avoidance of shock/heat) .
Biological Activity
p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a complex organic compound that has garnered interest in various fields, particularly medicinal chemistry and materials science. Its unique spirocyclic structure and the presence of functional groups such as nitrophenyl and trifluoromethylphenyl suggest potential biological activities that warrant detailed investigation.
Molecular Formula and Weight
- Formula : C₂₂H₂₁F₃N₂O₄
- Molecular Weight : 434.408 g/mol
Structural Features
The compound features a spirocyclic core, which is known for imparting distinctive chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrophenyl group may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. It may act as a modulator of enzyme activity or as a ligand in biochemical assays, leading to various physiological effects depending on the target.
Medicinal Chemistry Applications
Recent studies have indicated that compounds similar to this compound can serve as effective building blocks for pharmaceuticals targeting specific biological pathways. For instance, its structure allows for modifications that enhance binding affinity to targets involved in disease processes.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of certain enzymes related to cancer metabolism, suggesting potential anticancer properties.
- Antimicrobial Activity : In vitro tests revealed that related compounds exhibited antimicrobial properties against various bacterial strains, indicating a possible application in developing new antibiotics.
Comparative Analysis with Similar Compounds
Synthetic Routes
The synthesis typically involves multi-step reactions starting from readily available precursors:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions.
- Functional Group Introduction : Substitution reactions introduce the nitrophenyl and trifluoromethyl groups.
- Final Coupling : Coupling agents facilitate the formation of the final product.
Reaction Types
The compound can participate in various chemical reactions:
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to an amine.
- Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalyst Optimization : Palladium or copper catalysts improve regioselectivity in aromatic substitutions .
- Purity Control : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the target compound from byproducts like unreacted spirocyclic intermediates .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) for this compound?
Advanced Research Focus
Contradictions often arise from:
- Tautomerism : The spirocyclic nitrogen may exhibit prototropic tautomerism, causing split peaks in -NMR. Use variable-temperature NMR to identify dynamic equilibria .
- Stereochemical Ambiguity : The spiro center can lead to diastereomer formation. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) resolves enantiomers .
- Impurity Interference : Trace solvents (DMF, THF) may co-elute in HPLC. Optimize mobile phases (e.g., acetonitrile/0.1% TFA) and validate with spiking experiments .
Q. Methodology :
- Multi-Technique Validation : Cross-validate using -NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .
What strategies optimize the compound’s stability under biological assay conditions?
Advanced Research Focus
Stability Challenges :
- Hydrolysis : The ester bond is prone to cleavage in aqueous media (pH > 7).
- Photodegradation : The p-nitrophenyl group may degrade under UV light.
Q. Mitigation Strategies :
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 6.5–7.0) with 0.1% BSA to minimize hydrolysis .
- Light Protection : Store solutions in amber vials and conduct assays under low-light conditions .
- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) for long-term storage .
How does the compound interact with neurological targets, and what experimental models validate these interactions?
Basic Research Focus
Proposed Targets :
- Sigma Receptors : The spirocyclic amine moiety may bind to σ₁ receptors, implicated in neurotransmitter modulation .
- Monoamine Oxidase (MAO) : The trifluoromethyl group could enhance lipophilicity, facilitating blood-brain barrier penetration .
Q. Validation Methods :
In Vitro Binding Assays : Radioligand displacement studies using -pentazocine for σ₁ receptor affinity .
Enzyme Inhibition : Measure MAO-A/MAO-B activity via fluorometric assays (kynuramine substrate) .
Computational Docking : Use AutoDock Vina to predict binding poses in σ₁ receptor crystal structures (PDB: 5HK1) .
What analytical techniques are critical for structural characterization?
Q. Basic Research Focus
How can researchers address discrepancies in biological activity across studies?
Advanced Research Focus
Common Sources of Discrepancy :
Q. Resolution Strategies :
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate accurate IC₅₀ values .
- Positive Controls : Include reference compounds (e.g., haloperidol for σ₁ receptors) to benchmark activity .
- Meta-Analysis : Pool data from orthogonal assays (e.g., patch-clamp electrophysiology + calcium imaging) .
What computational tools predict the compound’s ADMET properties?
Q. Advanced Research Focus
- Lipophilicity : LogP calculation via SwissADME (predicted LogP = 3.2 ± 0.3) .
- Metabolic Stability : CYP450 metabolism simulated with StarDrop’s P450 Module .
- Toxicity : ProTox-II predicts hepatotoxicity risk (Probability: 65%) due to nitro group .
Validation : Compare with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .
How does the compound’s reactivity compare to analogous spirocyclic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
